6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of 2-ethylbutanamido and 1,3,4-thiadiazole derivatives. These intermediates are then reacted under specific conditions involving sulfanyl methyl groups and pyran-3-yl rings to form the final compound. The key to successful synthesis is maintaining precise control over the reaction environment, including temperature, pH, and solvent choice.
Industrial Production Methods
In an industrial setting, the production of 6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate often involves large-scale reactors and advanced purification techniques to ensure high yield and purity. Catalysts may be used to enhance reaction rates, and continuous monitoring of reaction conditions is crucial to avoid unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiadiazole ring, altering its electronic properties.
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at the ethylbutanamido group, allowing for functional modifications.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under controlled conditions, often requiring catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used, but they can include a variety of oxidized, reduced, or substituted derivatives with potentially distinct properties and applications.
Scientific Research Applications
This compound has found applications in several fields, including:
Chemistry: As a building block for the synthesis of more complex molecules, and for studying reaction mechanisms.
Biology: Potential use in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific biochemical processes.
Industry: Utilized in the development of advanced materials and as a precursor for industrial chemicals.
Mechanism of Action
The effects of 6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate are primarily mediated through its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary but may include inhibition or activation of key biochemical pathways critical for cellular function.
Comparison with Similar Compounds
In comparison with other compounds, such as those containing different thiadiazole or pyran derivatives, 6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate stands out due to its unique combination of functional groups and the resulting properties. Similar compounds include:
2-ethylbutanamido derivatives: Typically simpler structures with different functional activities.
1,3,4-thiadiazole compounds: Often used in pharmaceuticals for their bioactivity.
4H-pyran derivatives: Common in natural products and synthetic analogs with diverse applications.
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Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S2/c1-4-14(5-2)20(28)24-22-25-26-23(34-22)33-13-15-11-17(27)19(12-31-15)32-21(29)16-9-7-8-10-18(16)30-6-3/h7-12,14H,4-6,13H2,1-3H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZAOCQRUHBXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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